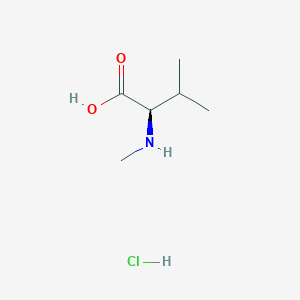
2-(4-Methylpyridin-3-yl)acetonitrile
説明
“2-(4-Methylpyridin-3-yl)acetonitrile” is a chemical compound with the molecular formula C8H8N2 . It has a molecular weight of 132.16 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylpyridin-3-yl)acetonitrile” can be represented by the InChI code: 1S/C8H8N2/c1-7-3-5-10-6-8(7)2-4-9/h3,5-6H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(4-Methylpyridin-3-yl)acetonitrile” is a liquid at room temperature . It has a molecular weight of 132.16 g/mol .科学的研究の応用
1. Photocatalytic Oxidation
In a study on photocatalytic oxidation, 2-(4-Methylpyridin-3-yl)acetonitrile was involved in investigating the photocatalytic activity of TiO2 particles. The focus was on methylpyridine isomers, including 4-methylpyridine, exploring their oxidation potential and the impact of various TiO2 particles under anaerobic conditions (Ohno, Tsubota, & Inaba, 2005).
2. Electrochemical Studies
The compound played a role in electrochemical studies, such as the investigation of the electroreduction of carbomethoxypyridinium ions. This study explored the electrochemical behavior of these ions in acetonitrile and methanol, revealing insights into the formation of stable free radicals and dimerization reactions (Kashti-Kaplan, Hermolin, & Kirowa-Eisner, 1981).
3. Organometallic Chemistry
In organometallic chemistry, research involving 2-(4-Methylpyridin-3-yl)acetonitrile focused on the Lewis acidity of organosilicon chlorides. The study examined the reaction of these chlorides with Lewis bases in dry acetonitrile solution, highlighting the stability and coordination characteristics of the resulting products (Graddon & Rana, 1977).
4. Synthesis and Reactivity
The compound was also studied in the context of synthesizing and examining the reactivity of certain pyridinium ions. One such study focused on the electrochemical synthesis of 3,5-dicyano-1,2,4,6-tetramethylpyridinium, exploring its reduction process and the resulting dimeric products (Largeron & Fleury, 1988).
5. Structural Characterization
Research in structural chemistry utilized 2-(4-Methylpyridin-3-yl)acetonitrile for the structural characterization of polymorphs and solvates of certain benzoic acids. The study provided insights into the conformational polymorphs and the interactions within the crystal lattice, contributing significantly to the understanding of molecular structures (Jali & Baruah, 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-(4-methylpyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-5-10-6-8(7)2-4-9/h3,5-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHQCHFXNYXNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpyridin-3-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)

![Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1426038.png)


